1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
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Overview
Description
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is known for its unique structural features, which include a 1,3,4-oxadiazole ring substituted with a methyl group and a 3,4,5-trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of N-methylhydrazine with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-triazol-2-amine: Contains a nitrogen atom instead of an oxygen atom in the ring.
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-pyrazol-2-amine: Contains a different ring structure with two nitrogen atoms.
Uniqueness
The uniqueness of N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80987-69-5 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O4/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
InChI Key |
YOKDWSCAAFBGRH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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